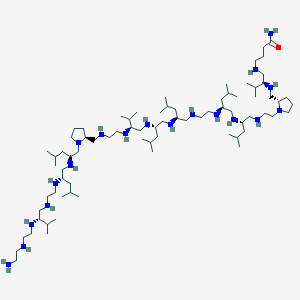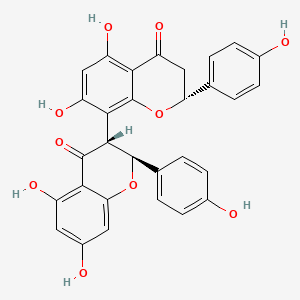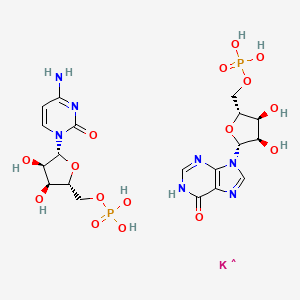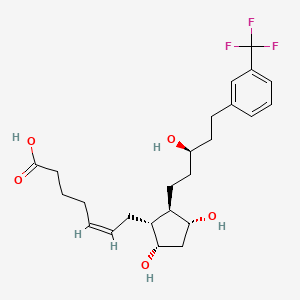
NF-κB Control
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factor protein complexes that control the transcription of DNA, cytokine production, and cell survival . NF-κB is found in almost all animal cell types and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, oxidized LDL, and bacterial or viral antigens . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Synthesis Analysis
The activation of NF-κB transcription factors is a central pathway for the reprogramming of gene expression in response to inflammatory but also homeostatic cues . Genetic mouse models have revealed essential functions for NF-κB transcription factors in modulating Treg development and function .
Molecular Structure Analysis
All proteins of the NF-κB family share a Rel homology domain in their N-terminus . A subfamily of NF-κB proteins, including RelA, RelB, and c-Rel, have a transactivation domain in their C-termini . In contrast, the NF-κB1 and NF-κB2 proteins are synthesized as large precursors, p105 and p100, which undergo processing to generate the mature p50 and p52 subunits, respectively .
Chemical Reactions Analysis
The classic “canonical” NF-κB complex is a heterodimer of p50 and RelA . NF-κB waits for activation in the cytosol, complexed with the inhibitory protein IκBα . Various extracellular signals can enter the cell via membrane receptors and activate the enzyme IκB kinase (IKK) . IKK, in turn, phosphorylates the IκBα protein, which results in ubiquitination, dissociation of IκBα from NF-κB, and eventual degradation of IκBα by the proteasome .
Physical And Chemical Properties Analysis
NF-κB is a dimeric, ubiquitously expressed and evolutionary conserved transcription factor . It controls a wide variety of transcriptional processes in innate and adaptive immune responses . Live cell imaging in single cells showed that the canonical activation of NF-κB upon stimulus is very dynamic, including oscillations of its nuclear localization with a period close to 1.5 hours .
Wirkmechanismus
The activated NF-κB is then translocated into the nucleus where it binds to specific sequences of DNA called response elements (RE) . The DNA/NF-κB complex then recruits other proteins such as coactivators and RNA polymerase, which transcribe downstream DNA into mRNA . In turn, mRNA is translated into protein, resulting in a change of cell function .
Safety and Hazards
Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . The administration of anti-PD1 and anti-CTLA4 antibodies has been associated with adverse inflammatory responses similar to autoimmune diseases .
Eigenschaften
InChI |
InChI=1S/C77H162N19O/c1-57(2)40-66(46-82-29-32-86-68(42-59(5)6)48-90-67(41-58(3)4)47-85-36-39-95-37-20-23-73(95)52-94-75(64(15)16)54-81-26-19-24-77(79)97)91-50-70(44-61(9)10)93-55-76(65(17)18)89-35-31-83-51-72-22-21-38-96(72)56-71(45-62(11)12)92-49-69(43-60(7)8)87-33-30-84-53-74(63(13)14)88-34-28-80-27-25-78/h25-26,28-31,36,57-76,80-94H,19-24,27,32-35,37-56,78H2,1-18H3,(H2,79,97)/t66-,67-,68-,69-,70-,71-,72-,73-,74+,75+,76+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUELLQSPVQVCRZ-RHMZNIDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN[CH]CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN1CCCC1CNC(CN[CH]CCC(=O)N)C(C)C)NCC(CC(C)C)NCC(C(C)C)NC[CH]NCC2CCCN2CC(CC(C)C)NCC(CC(C)C)NC[CH]NCC(C(C)C)NC[CH]NC[CH]N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN1CCC[C@H]1CN[C@H](CN[CH]CCC(=O)N)C(C)C)NC[C@H](CC(C)C)NC[C@H](C(C)C)NC[CH]NC[C@@H]2CCCN2C[C@H](CC(C)C)NC[C@H](CC(C)C)NC[CH]NC[C@H](C(C)C)NC[CH]NC[CH]N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H162N19O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1370.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)


![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)